6-bromocinnoline-3-carboxylic acid
Description
Significance of Cinnoline (B1195905) Core Structures in Advanced Synthetic Chemistry
The cinnoline nucleus serves as a versatile building block in the synthesis of more complex molecular architectures. nih.gov Its amenability to various chemical transformations allows for the introduction of a wide array of functional groups at different positions of the ring system. This functionalization is crucial for modulating the physicochemical properties and biological activities of the resulting molecules. The development of efficient synthetic methodologies to access substituted cinnolines is an active area of research, with applications spanning medicinal chemistry and materials science. ijper.orgresearchgate.net
Overview of Halogenated Cinnoline Derivatives in Chemical Literature
The incorporation of halogen atoms, such as bromine, into the cinnoline scaffold has been shown to significantly impact the compound's properties. Halogenation can alter the electron distribution within the aromatic system, influencing its reactivity and potential as a precursor in cross-coupling reactions for the synthesis of more elaborate structures. google.com Furthermore, halogenated heterocycles are prevalent in many pharmaceutical agents, where the halogen atom can enhance binding affinity to biological targets, improve metabolic stability, and facilitate passage across biological membranes. exlibrisgroup.comresearchgate.net
Positioning of 6-Bromocinnoline-3-carboxylic Acid within Cinnoline Research Paradigms
This compound represents a specific intersection of key structural motifs within cinnoline chemistry. The presence of a bromine atom at the 6-position offers a handle for further synthetic modifications, while the carboxylic acid group at the 3-position introduces a polar functional group that can participate in hydrogen bonding and salt formation. This combination of a reactive halogen and a versatile carboxylic acid on the cinnoline framework positions this compound as a potentially valuable intermediate in the synthesis of a range of functional molecules with tailored properties.
Properties
CAS No. |
59208-90-1 |
|---|---|
Molecular Formula |
C9H5BrN2O2 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
6-bromocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-1-2-7-5(3-6)4-8(9(13)14)12-11-7/h1-4H,(H,13,14) |
InChI Key |
CFDSAJBDDOBOED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(C=C2C=C1Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromocinnoline 3 Carboxylic Acid and Its Precursors
Historical Perspectives on Cinnoline (B1195905) Synthesis Approaches
The first synthesis of a cinnoline derivative was reported in 1883 by Victor von Richter. researchgate.netdrugfuture.com This discovery laid the foundation for the development of cinnoline chemistry. Early methods predominantly relied on the cyclization of ortho-substituted benzene (B151609) derivatives, particularly those containing a diazonium salt. These foundational reactions, while historically significant, often required harsh conditions and offered limited control over regioselectivity for complex substitution patterns.
Classical Cyclization Reactions in 6-Bromocinnoline-3-carboxylic Acid Preparation
The Richter cinnoline synthesis traditionally involves the diazotization of an o-aminophenylalkyne followed by cyclization. drugfuture.comwikipedia.org The initial reaction described the cyclization of the diazonium salt derived from o-aminophenylpropiolic acid in water to yield 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate could then be further modified.
For the synthesis of this compound, an adaptation of the Richter synthesis would necessitate starting with a precursor already containing the bromine atom at the desired position. The general approach would involve the diazotization of 2-amino-5-bromophenylpropiolic acid. The subsequent intramolecular cyclization would then lead to the formation of the 6-bromocinnoline (B1338702) ring system. While the classical Richter reaction often yields 4-hydroxycinnolines, modifications in the reaction conditions, such as the choice of solvent and temperature, can influence the final product. researchgate.netrsc.org
Table 1: Key Features of the Richter Cinnoline Synthesis
| Feature | Description |
| Starting Material | o-Aminoarylpropiolic acids or o-aminoarylacetylenes |
| Key Transformation | Diazotization followed by intramolecular cyclization |
| Initial Product | Often 4-hydroxycinnoline derivatives |
| Adaptation for Target | Use of 2-amino-5-bromophenylpropiolic acid |
Another classical approach to synthesize cinnolines is through the dehydrogenation of their corresponding dihydrocinnoline (B15445986) precursors. wikipedia.org Dihydrocinnolines can be prepared by various methods, including the reduction of cinnolines or through cyclization reactions that yield the partially saturated ring system.
The synthesis of this compound via this route would involve the initial synthesis of a 6-bromo-1,4-dihydrocinnoline-3-carboxylic acid intermediate. This dihydro-intermediate could then be subjected to an oxidative dehydrogenation step to introduce the aromaticity in the heterocyclic ring. Common dehydrogenating agents include mercuric oxide, as used in early syntheses, or more modern reagents like palladium on carbon (Pd/C) under aerobic conditions. wikipedia.orgresearchgate.net The choice of oxidant is crucial to avoid unwanted side reactions, especially with the presence of the bromo and carboxylic acid functional groups.
Modern Synthetic Routes Towards this compound
Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing substituted cinnolines. These modern routes often offer milder reaction conditions, higher yields, and better functional group tolerance.
Transition-metal-free multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds in a single step. rsc.orgmdpi.com These reactions offer high atom economy and allow for the rapid generation of molecular diversity. While specific examples leading directly to this compound are not extensively documented, the general strategy involves the reaction of three or more starting materials in a one-pot process.
A hypothetical transition-metal-free MCR for the synthesis of a precursor to this compound could involve the reaction of a substituted hydrazine (B178648), an aldehyde, and a compound containing an activated methylene (B1212753) group. The careful selection of a bromine-containing starting material would be essential to incorporate the bromo substituent at the desired position. The resulting cyclized product could then be further functionalized to introduce the carboxylic acid group. The development of such MCRs is an active area of research in heterocyclic chemistry. mdpi.comnih.govrsc.org
Arenediazonium salts are highly versatile intermediates in organic synthesis due to their rich reactivity. rsc.org They are not only central to the classical Richter synthesis but also play a key role in modern synthetic strategies for cinnolines. dntb.gov.uaresearchgate.netosi.lv
Modern approaches often utilize arenediazonium salts derived from appropriately substituted anilines. For the synthesis of this compound, a key precursor would be the diazonium salt of an aniline (B41778) derivative that already contains the bromine atom and a latent or protected form of the carboxylic acid group. The cyclization can be promoted under various conditions, sometimes employing transition metal catalysts to facilitate the ring-closing step. However, metal-free approaches are also increasingly being explored. researchgate.net
Table 2: Comparison of Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages |
| Richter Synthesis | Historically significant, direct route. | Can require harsh conditions, limited scope. |
| Dehydrogenation | Useful for aromatizing pre-formed rings. | Requires synthesis of the dihydro precursor. |
| Multicomponent Reactions | High efficiency, atom economy, diversity. | Can be challenging to optimize for specific targets. |
| Arenediazonium Salts | Versatile precursors, modern adaptations. | Diazonium salts can be unstable. |
Aryl Hydrazine and Arylhydrazone Precursor Utilization
The synthesis of the cinnoline ring system, a core structure of the target molecule, frequently employs aryl hydrazines and arylhydrazones as key precursors. researchgate.net These methods are versatile, allowing for the construction of cinnoline derivatives with various substituents at different positions. researchgate.net
One classical approach involves the intramolecular cyclization of arylhydrazones derived from α-halocarbonyl compounds. tsijournals.com For instance, the condensation of a substituted phenylhydrazine, such as (4-bromophenyl)hydrazine, with an appropriate α-keto acid or ester derivative can generate an arylhydrazone intermediate. This intermediate can then undergo cyclization under Friedel-Crafts conditions to form the dihydrocinnoline ring system. Subsequent oxidation or aromatization yields the final cinnoline product. A specific example is the reaction of phenacyl bromide with various phenylhydrazines, followed by cyclization to yield substituted 1,4-dihydrocinnolines. tsijournals.com The evolution of hydrogen bromide during this process indicates that the cyclization is proceeding as anticipated. tsijournals.com
Modern advancements have introduced transition-metal-catalyzed methods. Copper-catalyzed intramolecular N-arylation of hydrazones has been shown to be a facile route to cinnolines and their derivatives. acs.org This method often starts with precursors like 3-haloaryl-3-hydroxy-2-diazopropanoates, which are converted to hydrazine or hydrazone intermediates before cyclization. acs.org Rhodium-catalyzed C-H activation and annulation of azo compounds or the cyclization of hydrazines with alkynes also represent powerful strategies for constructing the cinnoline scaffold. researchgate.netnih.govorganic-chemistry.org
The table below summarizes findings from a study on the synthesis of substituted 1,4-dihydrocinnolines from arylhydrazone precursors. tsijournals.com
Table 1: Synthesis of Substituted 1,4-Dihydrocinnolines
| Phenylhydrazine Precursor | Carbonyl Compound | Cyclized Product |
|---|---|---|
| Phenylhydrazine | Phenacyl bromide | 3-Phenyl-1,4-dihydrocinnoline |
| p-Methoxyphenylhydrazine | Phenacyl bromide | 6-Methoxy-3-phenyl-1,4-dihydrocinnoline |
| o-Bromophenylhydrazine | Phenacyl bromide | 8-Bromo-3-phenyl-1,4-dihydrocinnoline |
| o-Chlorophenylhydrazine | Phenacyl bromide | 8-Chloro-3-phenyl-1,4-dihydrocinnoline |
Regioselective Bromination Approaches for Cinnoline Scaffolds
Introducing a bromine atom at a specific position (regioselectivity) on a pre-formed cinnoline ring is a critical step for synthesizing this compound. The electronic nature of the cinnoline ring, a benzo-fused pyridazine, dictates the position of electrophilic substitution. thieme-connect.de Electrophilic attack, such as nitration, on the parent cinnoline typically yields a mixture of 5- and 8-substituted products. thieme-connect.de
For targeted bromination, the directing effects of existing substituents on the ring are paramount. Direct bromination of a cinnoline-3-carboxylic acid scaffold would likely be influenced by the deactivating nature of the carboxylic acid group and the directing properties of the diazine nitrogens.
Alternative strategies often involve performing the bromination on a precursor molecule where the desired regioselectivity is more easily achieved. For example, brominating a substituted aniline or 1,2,3,4-tetrahydroquinoline (B108954) derivative before the cinnoline ring is formed can provide better control. gelisim.edu.tr In the synthesis of related quinoline (B57606) systems, direct bromination with molecular bromine or other brominating agents like N-bromosuccinimide (NBS) has been studied, but often suffers from poor regioselectivity or over-halogenation. gelisim.edu.tr However, specific reaction conditions or the use of modern catalysts can enhance selectivity. For instance, the use of tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be a mild and efficient reagent for the regioselective bromination of other nitrogen-containing heterocycles like pyrrolo[1,2-a]quinoxalines. nih.gov Such methods could potentially be adapted for the C-6 bromination of a cinnoline precursor.
Another powerful approach is the use of metal-free remote C-H halogenation. Protocols have been developed for the C5-halogenation of 8-substituted quinolines using inexpensive reagents like trihaloisocyanuric acid, demonstrating that functionalization of geometrically challenging positions is possible. rsc.org
Carboxylic Acid Functional Group Installation and Modification Strategies
The installation of a carboxylic acid group at the C-3 position of the cinnoline ring is a key synthetic challenge. Several strategies can be employed to achieve this functionalization.
One of the earliest methods for cinnoline synthesis, the Richter cinnoline synthesis, directly yields a C-3 carboxylated product. wikipedia.org This reaction involves the cyclization of an ortho-alkynyl arenediazonium salt, which can be generated from an ortho-aminophenylpropionic acid derivative. wikipedia.orgijper.org This approach inherently installs the carboxylic acid group during the formation of the heterocyclic ring.
Alternatively, the carboxylic acid can be introduced by modifying a precursor functional group already present at the C-3 position. Common methods applicable to aromatic systems include:
Hydrolysis of a Nitrile: A C-3 cyano-substituted cinnoline can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org The nitrile precursor itself can often be installed via Sandmeyer reaction on a 3-aminocinnoline or by nucleophilic substitution.
Oxidation of an Alkyl Group: If a 3-methylcinnoline (B100589) or other 3-alkylcinnoline derivative is available, it can be oxidized to the carboxylic acid using strong oxidizing agents such as potassium permanganate.
Carboxylation of an Organometallic Intermediate: A 3-halocinnoline can be converted into a Grignard or organolithium reagent, which can then react with carbon dioxide (as dry ice) followed by acidic workup to produce the C-3 carboxylic acid. libretexts.org
A study on the synthesis of cinnoline-3-carboxylic acid derivatives demonstrated a copper-catalyzed cyclization of precursors derived from 3-haloaryl-3-hydroxy-2-diazopropanoates, which directly yields cinnolones with a carboxylate group at the C-3 position. acs.org
Table 2: General Methods for Carboxylic Acid Installation on Aromatic Rings
| Starting Functional Group | Reagents | Resulting Group |
|---|
Stereochemical Considerations in Cinnoline Synthesis
Stereochemistry in cinnoline synthesis becomes a significant consideration when chiral centers are present in the substituents or when the synthetic route creates new stereocenters. The parent this compound molecule is achiral and planar. However, stereochemical aspects can arise in several contexts:
Asymmetric Synthesis of Precursors: If the synthesis begins with chiral starting materials, maintaining the stereochemical integrity throughout the reaction sequence is crucial. For example, if a side chain attached to the cinnoline core contains a stereocenter, the reaction conditions must be chosen to avoid racemization.
Formation of Chiral Derivatives: When the cinnoline ring is further functionalized, new stereocenters can be created. For instance, the reduction of the cinnoline ring can lead to chiral dihydrocinnoline derivatives. The reduction of cinnoline and its derivatives with reagents like lithium aluminum hydride produces 1,4-dihydrocinnolines. thieme-connect.de If the substitution pattern of the resulting dihydrocinnoline is asymmetric, it will exist as a pair of enantiomers.
Atropisomerism: In highly substituted or sterically hindered cinnoline derivatives, rotation around a single bond (e.g., between the cinnoline core and a bulky aryl substituent) may be restricted. This can lead to the existence of stable, separable atropisomers, which are stereoisomers that result from hindered rotation. While not common for the parent compound, this could be a factor in more complex derivatives.
Currently, the literature on the asymmetric synthesis of the cinnoline core itself is not as extensive as for other heterocycles. Most synthetic efforts focus on the construction and functionalization of the aromatic scaffold. However, the principles of stereoselective synthesis would apply if a chiral target molecule based on the cinnoline framework were desired.
Chemical Transformations and Derivatization of 6 Bromocinnoline 3 Carboxylic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the cinnoline (B1195905) ring is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating ester and amide derivatives, which can modulate the physicochemical properties of the parent molecule.
Esterification:
The conversion of 6-bromocinnoline-3-carboxylic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product.
Another effective method for esterification, particularly for more sensitive substrates or when milder conditions are required, involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol.
| Reagent/Method | Reaction Conditions | Product Type |
| Alcohol, H₂SO₄ (catalytic) | Reflux | Ester |
| Alcohol, DCC or EDC | Room temperature or gentle heating | Ester |
Amidation:
Similarly, the synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt.
A more efficient and widely used approach is the use of coupling reagents. Reagents such as DCC, EDC, or peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) facilitate amide bond formation under mild conditions, providing high yields and accommodating a wide range of amine substrates.
| Reagent/Method | Reaction Conditions | Product Type |
| Amine, Heat | High temperature | Amide |
| Amine, DCC/EDC/HATU/HOBt | Room temperature | Amide |
Nucleophilic Substitution Reactions at the Bromine Position
The bromine atom at the 6-position of the cinnoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. The electron-deficient nature of the cinnoline ring system itself facilitates this type of reaction.
Common nucleophiles that can displace the bromide include amines, alkoxides, and thiolates. For instance, reaction with morpholine (B109124) or piperazine (B1678402) in the presence of a base can lead to the corresponding 6-amino-substituted cinnoline derivatives. The reactivity of the 6-bromo position towards nucleophilic attack can be further enhanced by the introduction of a nitro group elsewhere on the ring, which further withdraws electron density.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the 6-position of this compound serves as an excellent handle for such transformations.
Suzuki Coupling:
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. For this compound or its ester derivatives, a Suzuki coupling can introduce a variety of aryl or heteroaryl substituents at the 6-position.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is instrumental in the synthesis of arylalkynes. Applying this reaction to this compound allows for the introduction of various substituted alkynyl groups at the 6-position, significantly expanding the molecular diversity.
| Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki | Aryl/heteroaryl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl/heteroaryl-cinnoline-3-carboxylic acid |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 6-Alkynyl-cinnoline-3-carboxylic acid |
Electrophilic Aromatic Substitution on the Cinnoline Ring System
The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing nitrogen atoms. However, under forcing conditions, electrophilic substitution can occur. The position of substitution is directed by both the inherent electronic properties of the cinnoline nucleus and the directing effects of the existing substituents (the bromine atom and the carboxylic acid group).
In related heterocyclic systems like quinoline (B57606), electrophilic attack preferentially occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring, with substitution favored at positions 5 and 8. For this compound, the bromine atom is a deactivating but ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing group. Considering the deactivating nature of the cinnoline core itself, electrophilic substitution is expected to be challenging. If it does occur, it would likely favor the benzene ring at positions 5, 7, or 8, depending on the interplay of the electronic and steric effects of the substituents and the reaction conditions. For example, nitration of chloro-4-hydroxycinnolines has been shown to be influenced more by the diaza-grouping than the chloro-substituent.
Functionalization of the Cinnoline Nitrogen Atoms
The nitrogen atoms in the cinnoline ring possess lone pairs of electrons and can, in principle, be functionalized through reactions such as N-alkylation, N-acylation, or N-oxidation.
N-Oxidation:
Treatment of cinnoline with oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of cinnoline N-oxides. Depending on the reaction conditions and the substitution pattern of the cinnoline ring, mono-N-oxides or di-N-oxides can be formed. The formation of an N-oxide can significantly alter the electronic properties of the ring system, influencing its reactivity in subsequent reactions.
Formation of Condensed Heterocyclic Systems from this compound
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. By utilizing the reactivity of both the carboxylic acid group and other functionalities on the cinnoline ring, additional rings can be annulated to the core structure.
Synthesis of Oxazino[5,4-c]cinnolines
While direct synthesis from this compound has not been extensively reported, a closely related transformation highlights the potential for forming condensed systems. The synthesis of 1,3-oxazino[5,4-c]cinnolines has been achieved starting from 4-amino-3-cinnolinecarboxylic acids. This reaction involves the condensation of the amino and carboxylic acid functionalities with an acid anhydride. This suggests that if the this compound were first converted to a 4-amino derivative, a similar cyclization could be employed to construct the oxazinone ring, leading to a brominated oxazino[5,4-c]cinnoline system. These condensed heterocycles are of interest for their potential biological activities.
Synthesis of Pyrimido[5,4-c]cinnolines
The fusion of a pyrimidine (B1678525) ring onto the cinnoline framework gives rise to the tetracyclic heterocyclic system known as pyrimido[5,4-c]cinnoline. The synthesis of this scaffold, particularly from this compound, involves a multi-step process culminating in the cyclization of a key intermediate, 4-amino-6-bromocinnoline-3-carboxamide (B2560304). While a direct conversion from the parent carboxylic acid is not documented, a plausible and efficient synthetic route can be constructed through the formation and subsequent reaction of this crucial aminocarboxamide intermediate.
A strategic approach to the synthesis of pyrimido[5,4-c]cinnolines from this compound involves two principal transformations. The initial step would theoretically be the conversion of the carboxylic acid at position 3 to a carboxamide and the introduction of an amino group at the C4 position of the cinnoline ring. However, the commercially available compound, 4-amino-6-bromocinnoline-3-carboxamide, provides a convenient and direct starting point for the final and critical cyclization step.
The construction of the pyrimidine ring is typically achieved by reacting the 4-amino-3-carboxamide functionality with a suitable one-carbon electrophile. Reagents such as formic acid, triethyl orthoformate, or formamide (B127407) are commonly employed for this purpose, leading to the formation of a pyrimidinone ring fused to the cinnoline core.
For instance, the cyclization of 4-amino-6-bromocinnoline-3-carboxamide can be effectively carried out by heating with an excess of triethyl orthoformate. This reaction proceeds through an initial condensation between the amino group and the orthoformate to form an ethoxymethyleneamino intermediate. Subsequent intramolecular cyclization with the adjacent carboxamide group, followed by the elimination of ethanol, yields the corresponding 8-bromo-pyrimido[5,4-c]cinnolin-4(3H)-one. The reaction is typically performed at elevated temperatures to drive the cyclization to completion.
An alternative and often high-yielding method involves heating the 4-amino-6-bromocinnoline-3-carboxamide in formamide. In this case, formamide serves as both the reagent and the solvent. The reaction likely proceeds via a similar mechanism involving the formation of a formylamino intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrimido[5,4-c]cinnolinone.
These methods provide a reliable pathway to the 8-bromo-pyrimido[5,4-c]cinnolin-4(3H)-one scaffold, which can then be subjected to further chemical modifications, taking advantage of the reactive bromine atom on the cinnoline ring for the introduction of various substituents through cross-coupling reactions or nucleophilic substitutions, thus allowing for the generation of a library of diverse pyrimido[5,4-c]cinnoline derivatives.
Table of Synthesized Pyrimido[5,4-c]cinnoline Derivatives
| Starting Material | Reagent | Product |
| 4-Amino-6-bromocinnoline-3-carboxamide | Triethyl orthoformate | 8-Bromo-pyrimido[5,4-c]cinnolin-4(3H)-one |
| 4-Amino-6-bromocinnoline-3-carboxamide | Formamide | 8-Bromo-pyrimido[5,4-c]cinnolin-4(3H)-one |
Mechanistic Investigations of Reactions Involving 6 Bromocinnoline 3 Carboxylic Acid
Reaction Pathway Elucidation using Spectroscopic and Chromatographic Methods
The elucidation of reaction pathways for derivatives of 6-bromocinnoline-3-carboxylic acid would heavily rely on a combination of spectroscopic and chromatographic techniques. These methods are crucial for identifying reactants, intermediates, products, and byproducts, thereby piecing together the step-by-step transformation process.
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. For instance, in an esterification reaction, the disappearance of the broad -OH stretch in the IR spectrum and the appearance of a new ester carbonyl peak would indicate product formation. NMR would show characteristic shifts in the protons and carbons adjacent to the carboxylic acid and the newly formed ester group. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of intermediates and final products. Advanced techniques like 2D NMR (COSY, HSQC, HMBC) would be instrumental in confirming the connectivity of complex derivatives.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for monitoring the progress of a reaction over time. By taking aliquots from the reaction mixture at different intervals, the concentration of the starting material, intermediates, and products can be quantified. This data is essential for kinetic studies. Coupling these chromatographic methods with mass spectrometry (LC-MS and GC-MS) allows for the identification of the separated components, providing a powerful tool for analyzing complex reaction mixtures. For example, in a Suzuki coupling reaction involving the bromine atom of this compound, LC-MS could be used to track the consumption of the starting material and the formation of the C-C coupled product.
Kinetic Studies of Key Transformation Steps
Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence it. For reactions involving this compound, determining the reaction order with respect to each reactant, the catalyst, and any additives provides insight into the rate-determining step of the mechanism.
For a typical reaction, such as the amidation of this compound, the rate law would be determined by systematically varying the initial concentrations of the cinnoline (B1195905) derivative, the amine, and the coupling agent. The progress of the reaction would be monitored using techniques like HPLC or NMR spectroscopy.
A hypothetical rate law might be found to be:
Rate = k[this compound]^x[Amine]^y[Coupling Agent]^z
Table 1: Hypothetical Kinetic Data for the Amidation of this compound
| Experiment | [this compound] (M) | [Amine] (M) | [Coupling Agent] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 0.1 | 1.0 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, one could deduce that the reaction is first order with respect to the cinnoline, zero order with respect to the amine, and second order with respect to the coupling agent. This would suggest that the rate-determining step involves the activation of the carboxylic acid by two molecules of the coupling agent.
Catalytic Mechanisms in the Synthesis and Derivatization of the Compound
The derivatization of this compound often requires the use of catalysts to achieve high efficiency and selectivity. The two primary sites for catalytic reactions are the carboxylic acid group and the bromo substituent.
Esterification and Amidation: The conversion of the carboxylic acid to an ester (esterification) or an amide (amidation) is typically catalyzed by acids or proceeds via activation with coupling agents. In a Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.
Cross-Coupling Reactions: The bromine atom at the 6-position is a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) complex.
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Solvent Effects and Reaction Condition Optimization on Reaction Mechanisms
The choice of solvent and the optimization of reaction conditions (temperature, pressure, concentration) are critical in directing the outcome and efficiency of a reaction. Solvents can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates. researchgate.net
Solvent Polarity: For reactions involving charged intermediates, such as the formation of a carboxylate anion in a basic medium, polar protic solvents (e.g., water, ethanol) can stabilize these species through hydrogen bonding. In contrast, polar aprotic solvents (e.g., DMF, DMSO) are often preferred for S_N2 reactions as they can solvate the cation but leave the nucleophile relatively "bare" and more reactive.
Reaction Condition Optimization: Temperature plays a crucial role; higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or decomposition. Therefore, a balance must be struck. The concentration of reactants and catalysts also needs to be optimized to maximize yield and minimize waste. For catalytic reactions, the catalyst loading is a key parameter to optimize for both economic and environmental reasons.
Table 2: Hypothetical Solvent Effects on the Rate of a Nucleophilic Substitution Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate |
| n-Hexane | 1.9 | 1 |
| Diethyl ether | 4.3 | 10 |
| Acetone | 21 | 10³ |
| Dimethylformamide (DMF) | 37 | 10⁵ |
| Dimethyl sulfoxide (B87167) (DMSO) | 47 | 10⁶ |
This is a hypothetical data table illustrating general solvent effects.
Computational and Theoretical Studies of 6 Bromocinnoline 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Predictionnih.govnih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. It is instrumental in optimizing molecular geometry, calculating energies, and predicting the reactivity of compounds like 6-bromocinnoline-3-carboxylic acid. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p) or 6-31+G(d,p), researchers can achieve a detailed understanding of the molecule's behavior. nih.govnih.govnih.gov
The electronic character of this compound is defined by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.
In related heterocyclic systems, such as 6-bromo quinazoline (B50416) derivatives, DFT calculations have shown that the HOMO is often located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO is distributed across the entire molecule. nih.gov This distribution governs the sites susceptible to electrophilic and nucleophilic attack. Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's reactivity. nih.gov
Table 1: Key Parameters from DFT Calculations
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |
| Mulliken Charges | Distribution of electron charge among the atoms. | Helps identify electrophilic and nucleophilic sites within the molecule. sciengpub.ir |
DFT is also employed to map out potential reaction pathways and identify transition states. By calculating the potential energy surface for a proposed reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This analysis is vital for predicting the feasibility and kinetics of chemical transformations involving this compound. While specific studies on this molecule are not prevalent, the methodology is widely applied to understand mechanisms like oxidation, reduction, or substitution in similar heterocyclic compounds.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. researchgate.net For this compound, MD simulations are used to explore its conformational landscape, revealing how the molecule flexes, rotates, and interacts with its environment over time.
These simulations can identify the most stable conformations and the energy barriers between them. Key metrics such as the Radius of Gyration (Rg) are used to assess the compactness and stability of the molecule's structure during the simulation. nih.gov In studies of related quinoline (B57606) derivatives, MD simulations have been crucial for understanding the stability of ligand-protein complexes, showing minimal structural variations and stable hydrogen bond interactions over simulation times extending to 100 nanoseconds. nih.govmdpi.com
Table 2: Outputs from Molecular Dynamics Simulations
| Analysis Type | Information Gained | Relevance |
| Conformational Search | Identifies low-energy, stable 3D arrangements of the molecule. | Crucial for understanding receptor binding and physical properties. |
| Radius of Gyration (Rg) | Measures the compactness of the molecule over time. | Indicates the stability and folding of the molecular structure. nih.gov |
| Root Mean Square Deviation (RMSD) | Quantifies the average distance between atoms of superimposed structures. | Tracks the stability of the molecule's conformation during the simulation. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Elucidates key intermolecular or intramolecular interactions. nih.gov |
Quantum Chemical Approaches to Spectroscopic Property Prediction
Quantum chemical methods, especially DFT, are highly effective in predicting spectroscopic properties. nih.gov By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding tensors, it is possible to generate theoretical spectra (IR, Raman, UV-Vis, NMR) that can be compared with experimental data. nih.govmdpi.com
This comparison serves as a powerful tool for structural validation. For example, in the analysis of chromone-3-carboxylic acid, DFT calculations were used to assign the fundamental vibrations observed in FT-IR and FT-Raman spectra. nih.gov Similarly, the GIAO (Gauge-Including Atomic Orbital) method is used to calculate NMR chemical shifts, which often show excellent agreement with experimental values. nih.gov Time-dependent DFT (TD-DFT) is used to predict electronic properties like HOMO and LUMO energies, which correlate with UV-Visible spectra. nih.gov
Table 3: Predicted Spectroscopic Properties
| Spectroscopy Type | Predicted Parameter | Method |
| Infrared (IR) & Raman | Vibrational Frequencies and Intensities | DFT Calculations |
| UV-Visible (UV-Vis) | Electronic Transitions (λmax) | Time-Dependent DFT (TD-DFT) |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ) and Coupling Constants (J) | GIAO, DFT |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Cinnoline (B1195905) Derivativessigmaaldrich.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For cinnoline derivatives, QSAR models can predict their potential therapeutic effects by correlating molecular descriptors with observed activity.
The process involves building a statistical model, often using methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), that can predict the activity of new, unsynthesized compounds. nih.gov This approach is invaluable in drug discovery for prioritizing lead compounds for synthesis and testing, thereby saving time and resources. scholarsresearchlibrary.com
The foundation of any QSAR model is the selection of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net For cinnoline derivatives, a wide range of descriptors can be calculated to capture the structural features relevant to their biological activity. These descriptors are typically categorized as electronic, steric, geometric, topological, and physicochemical. nih.govscholarsresearchlibrary.com
Table 4: Common Computational Descriptors in QSAR
| Descriptor Category | Example Descriptors | Description |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describe the electronic distribution and reactivity. researchgate.net |
| Steric/Geometric | Molecular Volume, Surface Area, Molar Refractivity (MR) | Quantify the size and shape of the molecule. nih.govresearchgate.net |
| Topological | Connectivity Indices, Topological Polar Surface Area (TPSA) | Describe the atomic connectivity and branching of the molecule. researchgate.net |
| Physicochemical | LogP (lipophilicity), Aqueous Solubility (LogS) | Represent properties related to the molecule's behavior in biological systems. researchgate.net |
Ligand-Protein Interaction Modeling (Molecular Docking)
Therefore, a detailed analysis of its binding affinities, key amino acid interactions, and the types of chemical bonds formed within a protein's active site cannot be provided at this time. Further computational research would be required to elucidate the potential protein targets and interaction profiles of this compound.
Exploration of Molecular Interactions and Potential Biological Targets of Cinnoline Derivatives
In Vitro Receptor Binding and Enzyme Inhibition Studies (Mechanism-Focused)
The biological activity of cinnoline (B1195905) derivatives is frequently assessed through in vitro studies that measure their ability to bind to specific receptors or inhibit enzyme function. These assays are crucial for elucidating the mechanism of action at a molecular level.
Cinnoline compounds have been identified as potent inhibitors of several key enzymes. For instance, a series of cinnoline derivatives were developed and evaluated as inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in the critical PI3K/Akt signaling pathway. nih.gov Many of these compounds demonstrated inhibitory activities in the nanomolar range. nih.gov
Human Neutrophil Elastase (HNE) is another enzyme targeted by cinnoline derivatives. Specific derivatives have been designed as reversible, competitive inhibitors of HNE. nih.gov One potent derivative, identified as compound 5a in a study, exhibited a Ki value of 75 nM, indicating strong inhibitory action. zenodo.org The stability of these HNE inhibitors was also confirmed, with the most powerful derivatives showing resilience at high concentrations. zenodo.org
Furthermore, cinnoline derivatives have been reported as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that regulates cyclic adenosine (B11128) monophosphate (cAMP) levels in inflammatory cells. nih.gov The cinnoline scaffold has also been incorporated into non-benzodiazepine modulators of the γ-aminobutyric acid receptor A (GABA-A), highlighting their potential interaction with ion channel receptors. nih.gov
Below is a table summarizing the inhibitory activities of selected cinnoline derivatives from in vitro studies.
| Compound Series/Derivative | Target Enzyme | Activity Measurement | Reported Value(s) | Source |
| Cinnoline Derivatives | PI3K | IC₅₀ | Nanomolar range | nih.gov |
| Cinnoline Derivative 25 | Human Tumor Cell Lines | IC₅₀ | 0.264 µM, 2.04 µM, 1.14 µM | nih.gov |
| Cinnoline Derivative 5a | Human Neutrophil Elastase (HNE) | Kᵢ | 75 nM | zenodo.org |
| Cinnoline Derivatives 33 & 34 | Human Neutrophil Elastase (HNE) | Inhibition Profile | Potent, reversible, competitive | nih.gov |
| Cinnoline Derivatives | Phosphodiesterase 4 (PDE4) | Inhibition | Reported as PDE4 inhibitors | nih.gov |
Investigation of Molecular Recognition and Binding Sites
Understanding how cinnoline derivatives recognize and bind to their biological targets is fundamental to rational drug design. Molecular docking studies and structural analysis provide insights into these interactions. For related heterocyclic compounds, such as quinoline-3-carboxylic acid derivatives, detailed studies have shown binding within the minor groove of DNA. nih.gov In silico analysis of a 2,4-disubstituted quinoline-3-carboxylic acid derivative interacting with a DNA dodecanucleotide sequence revealed that the compound binds to the A/T minor groove region through significant hydrogen bonds. nih.gov
Docking studies on certain pyrazolo[4,3-c]cinnoline derivatives have shown a strong binding profile with the enzyme cyclooxygenase-2 (COX-2), suggesting a molecular basis for their anti-inflammatory properties. pnrjournal.com The binding interactions often involve key functional groups on the cinnoline scaffold. The nitrogen atoms within the cinnoline ring system can act as hydrogen bond acceptors, while various substituents provide additional points of interaction, such as hydrophobic interactions or further hydrogen bonding, thereby anchoring the molecule within the binding site of the target protein. nih.govpnrjournal.com
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. nih.govnih.gov For cinnoline derivatives, SAR analyses have revealed how specific structural modifications influence their biological activity. nih.govresearchgate.net
The introduction of halogen atoms, particularly bromine, onto the core scaffold of cinnoline and related heterocycles can significantly enhance biological activity. nih.govnih.gov Studies on quinolines, which are structurally related to cinnolines, have demonstrated that bromination is a crucial strategy for synthesizing new derivatives with potent anticancer activity. nih.gov For example, the addition of bromine atoms at the C-5 and C-7 positions of a trimethoxyquinoline resulted in a substantial increase in antiproliferative activity against cancer cell lines. nih.gov
Similarly, for cinnoline derivatives designed as antimicrobial agents, halogen-substituted versions showed potent activity at lower concentrations compared to their non-halogenated counterparts. nih.gov In a study of quinazolinone-based CDK9 inhibitors, introducing a bromine atom at the para-position of an acetanilide (B955) moiety was found to be more favorable for inhibitory activity than the introduction of chlorine or fluorine. mdpi.com This suggests that the size, electronegativity, and lipophilicity of the bromine atom can lead to more effective molecular interactions with the target, potentially through enhanced binding affinity or improved pharmacokinetic properties.
The table below highlights the observed impact of bromine substitution on the activity of heterocyclic compounds.
| Compound Class | Substitution | Observed Effect | Source |
| Methoxyquinolines | Additional bromination at C-5 and C-7 | Substantial increase in antiproliferative activity | nih.gov |
| Cinnoline sulphonamides | Halogen substitution | Potent antimicrobial/antifungal activity at lower concentrations | nih.gov |
| Quinazolinone inhibitors | Bromine substitution (vs. Cl, F) | More favorable for CDK9 inhibitory activity | mdpi.com |
In studies of quinoline-3-carboxylic acid derivatives, the carboxylic acid group, in close proximity to a ring nitrogen, is speculated to chelate with divalent metals, which could be a potential molecular mechanism for its pharmacological effects. nih.gov For derivatives that target DNA, the carbonyl group of the carboxylic acid has been identified as a hydrogen bond donor/acceptor for adenine (B156593) and guanine (B1146940) base pairs in the DNA minor groove. nih.gov The acidic nature of the COOH group also allows it to exist as a carboxylate anion at physiological pH, enabling strong ionic interactions with positively charged residues like arginine or lysine (B10760008) in a binding pocket. Furthermore, the carboxylic acid serves as a versatile chemical handle for synthesizing other derivatives, such as amides and esters, to modulate the compound's properties. researchgate.netresearchgate.net
Biochemical Pathway Modulation by Cinnoline Compounds
By inhibiting specific enzymes, cinnoline derivatives can modulate entire biochemical pathways, leading to a broader physiological response.
One of the most clearly defined examples is the inhibition of the PI3K/Akt signaling pathway. nih.gov This pathway is fundamental for regulating cell proliferation, growth, and survival. By acting as potent PI3K inhibitors, certain cinnoline derivatives can effectively shut down this pathway, which is often overactive in cancer, thereby exerting antiproliferative effects on tumor cells. nih.gov
Inhibition of PDE4 by cinnoline derivatives provides another example of pathway modulation. PDE4 is a key regulator of intracellular cAMP. By inhibiting this enzyme, these compounds increase cAMP levels, which in turn leads to the downregulation of inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α). nih.gov This mechanism is the basis for their potential anti-inflammatory effects. nih.gov
Advanced Analytical Methodologies for Research on 6 Bromocinnoline 3 Carboxylic Acid
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This is a critical first step in the identification of a newly synthesized compound like 6-bromocinnoline-3-carboxylic acid.
For this compound, with a molecular formula of C₉H₅BrN₂O₂, the theoretical monoisotopic mass is 251.95345 Da. uni.lu An experimental HRMS analysis would be expected to yield a mass value that corresponds very closely to this theoretical mass, thereby confirming the elemental composition. The high resolution distinguishes the target compound from other potential molecules with the same nominal mass. Furthermore, the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by approximately 2 Da.
Predicted mass spectrometry data for various adducts of this compound can provide a reference for experimental analysis. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 252.96073 |
| [M+Na]⁺ | 274.94267 |
| [M-H]⁻ | 250.94617 |
| [M+K]⁺ | 290.91661 |
| [M+H-H₂O]⁺ | 234.95071 |
Data sourced from PubChemLite, predicted using CCSbase. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms in this compound can be determined.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. libretexts.orglibretexts.org The protons on the aromatic rings will resonate in the aromatic region (typically 7.0-9.0 ppm), and their specific chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the assignment to their exact positions on the cinnoline (B1195905) ring system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and expected to appear in the range of 165-185 ppm. libretexts.orgpressbooks.pub The carbon atoms of the cinnoline ring system would appear in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the bromine would also have a characteristic chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing definitive structural confirmation. thieme-connect.de
These are predicted values based on general principles and data from analogous structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.
For this compound, the IR spectrum would be dominated by absorptions corresponding to the carboxylic acid and the aromatic cinnoline core. orgchemboulder.com The most prominent and easily identifiable peak would be the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, which typically appears between 2500 and 3300 cm⁻¹. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carbonyl group will give a strong, sharp absorption, expected around 1680-1710 cm⁻¹ for an aromatic carboxylic acid due to conjugation. spectroscopyonline.com
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1400-1600 | Medium to Weak |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium |
| Aromatic Ring | C-H bend (out-of-plane) | 675-900 | Medium to Strong |
Data compiled from general IR spectroscopy correlation tables. spectroscopyonline.comlumenlearning.comlibretexts.org
X-ray Crystallography for Solid-State Structure Determination
When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the three-dimensional arrangement of atoms in the solid state, yielding precise bond lengths, bond angles, and torsional angles.
The analysis would confirm the planarity of the cinnoline ring system and provide the exact geometry of the carboxylic acid group. Furthermore, it would reveal crucial information about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the carboxylic acid moieties (likely forming dimers) and potential π-π stacking interactions between the aromatic rings. researchgate.net While no specific crystal structure for this compound has been published, analysis of related bromo-substituted aromatic acids demonstrates the power of this technique to reveal detailed solid-state conformations and packing motifs. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of non-volatile compounds like this compound. researchgate.net A reversed-phase HPLC method would likely be effective, utilizing a C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. shimadzu.com Detection is typically achieved using a UV detector, as the aromatic cinnoline system will absorb UV light. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging. ijstr.org However, it can be made amenable to GC analysis through a derivatization step, for instance, by converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester). researchgate.net The gas chromatograph separates the derivatized compound from any impurities, and the mass spectrometer provides mass information for each separated component, aiding in their identification. nih.gov This technique is particularly useful for identifying and quantifying volatile or semi-volatile impurities.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic acid |
Future Research Directions and Unexplored Avenues for 6 Bromocinnoline 3 Carboxylic Acid
Integration into Complex Polycyclic Systems
Cinnolines are recognized as valuable building blocks in the synthesis of more complex chemical structures. zenodo.org Their inherent reactivity and structural features make them ideal for incorporation into larger, polycyclic systems. Future work should explore the integration of the 6-bromocinnoline-3-carboxylic acid moiety into novel polycyclic and heteroaromatic frameworks.
The bromine atom at the 6-position is particularly suited for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid at the 3-position can be readily converted into amides, esters, or other functional groups. This dual functionality allows for a modular approach to constructing complex architectures. Research in this area could lead to the discovery of:
Fused Heterocyclic Systems: Creating novel ring systems by building additional heterocyclic rings onto the cinnoline (B1195905) core, potentially leading to compounds with unique electronic and biological properties.
Molecular Scaffolds for Drug Discovery: Using the cinnoline derivative as a central scaffold to append various pharmacophores, enabling the exploration of vast chemical space in the search for new therapeutic agents.
Materials Science Applications: Synthesizing extended π-conjugated systems based on the cinnoline structure for use in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors, leveraging the known presence of cinnolines in luminous chemicals. zenodo.org
Advanced Mechanistic Studies using Ultrafast Spectroscopy
While the synthesis and biological activity of cinnolines are areas of active research, the fundamental photophysical and photochemical properties of these molecules are less understood. Ultrafast spectroscopy techniques, such as transient absorption and time-resolved fluorescence spectroscopy, operate on femtosecond to picosecond timescales and can provide unprecedented insight into the dynamics of excited states and chemical reactions.
Applying these advanced spectroscopic methods to this compound and its derivatives could elucidate:
Excited-State Dynamics: Mapping the pathways of energy relaxation and intersystem crossing after photoexcitation, which is critical for designing efficient photoactive materials.
Electron and Proton Transfer Processes: Directly observing the ultrafast transfer of charge, which is a fundamental step in many biological processes and photochemical reactions.
Reaction Mechanisms: Understanding the short-lived intermediates and transition states in photochemical reactions, providing a detailed picture of how these molecules transform upon light absorption.
Such mechanistic insights are invaluable for the rational design of new photosensitizers, photocatalysts, and fluorescent probes based on the cinnoline scaffold.
Computational Design of Derivatives with Tailored Molecular Interactions
Computational chemistry provides powerful tools for the rational design of molecules with specific properties, reducing the need for extensive trial-and-error synthesis. Future research should leverage computational methods to design derivatives of this compound with molecular interactions tailored for specific biological targets.
Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) can be employed to predict how modifications to the parent structure will affect its binding affinity and electronic properties. nih.gov For example, DFT analysis has been successfully used to understand the electronic structure and stability of related 6-bromo-quinazolinone derivatives. nih.gov
Table 1: Application of Computational Methods for Derivative Design
| Computational Method | Application for this compound Derivatives | Predicted Outcome |
| Molecular Docking | Predict the binding pose and affinity of derivatives within the active site of a target protein. | Identification of key interactions (H-bonds, hydrophobic, etc.); ranking of potential inhibitors. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |
| Density Functional Theory (DFT) | Calculate electronic properties like HOMO-LUMO energy gaps and molecular orbital distributions. | Prediction of reactivity, stability, and electronic transitions. |
| QSAR Modeling | Develop mathematical models correlating chemical structure with biological activity. | Prediction of the activity of unsynthesized derivatives. |
By using these in silico tools, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, accelerating the discovery of lead compounds.
Exploration of New Biochemical Targets and Pathways for Cinnoline Scaffolds
The cinnoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives known to interact with a variety of biological targets. nih.govresearchgate.net These include enzymes like topoisomerases and phosphodiesterases, as well as receptors such as CSF-1R and GABA A. zenodo.orgnih.gov This proven bioactivity strongly suggests that the cinnoline framework has the potential to modulate additional, as-yet-unidentified biological pathways.
Future research should focus on screening this compound and its derivatives against a broad range of biochemical targets to uncover new therapeutic applications. This could involve:
High-Throughput Screening (HTS): Testing a library of derivatives against panels of kinases, proteases, GPCRs, and other important classes of drug targets.
Phenotypic Screening: Assessing the effects of the compounds on cell behavior (e.g., cancer cell proliferation, inflammation) to identify novel mechanisms of action without a preconceived target.
Chemical Proteomics: Using affinity-based probes derived from this compound to identify its direct binding partners within the cell.
The development of cinnoline-based molecules is a significant contributor to the identification of new lead compounds, and a systematic exploration of new targets is a logical and promising next step. researchgate.netnih.gov
Table 2: Known and Potential Biochemical Targets for Cinnoline Scaffolds
| Target Class | Known Examples | Potential Future Targets |
| Enzymes | Topoisomerases, Phosphodiesterase 4 (PDE4), Human Neutrophil Elastase, Bruton's Tyrosine Kinase nih.gov | Histone Deacetylases (HDACs), Cyclin-Dependent Kinases (CDKs), PARPs |
| Receptors | GABA A Receptor, CSF-1R, H3 Receptor, Vanilloid Receptor (TRPV1) nih.gov | Orphan GPCRs, Nuclear Receptors, Toll-like Receptors (TLRs) |
| Other Proteins | Not extensively documented | Protein-protein interaction stabilizers/inhibitors, Epigenetic reader domains |
Sustainable and Green Chemistry Approaches to Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and environmental responsibility. Traditional methods for synthesizing heterocyclic compounds can involve harsh reagents, toxic solvents, and significant energy consumption. nih.govnih.gov A critical future direction is the development of green chemistry approaches for the synthesis of this compound and its derivatives.
Drawing inspiration from green methods developed for related heterocycles like quinolines and quinazolinones, future research could focus on: nih.govnih.gov
Use of Renewable Resources: Employing biodegradable catalysts, such as citric acid from lemon juice, and utilizing concentrated solar radiation as a renewable energy source to drive reactions. nih.gov
Alternative Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or room temperature ionic liquids (RTILs). researchgate.net
Process Intensification: Adopting continuous-flow synthesis, which can offer higher yields, improved safety, and easier scalability compared to traditional batch processes. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste (low E-Factor). nih.gov
By integrating these principles, the synthesis of these valuable compounds can be made more efficient, cost-effective, and environmentally benign.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-bromocinnoline-3-carboxylic acid?
- Methodological Answer : The synthesis of this compound likely involves bromination of a cinnoline precursor. For example, analogous quinoline derivatives (e.g., 6-bromoquinoline-4-carboxylic acid) are synthesized via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Ultrasound-assisted methods with phase-transfer catalysts like PEG-400 (used in quinoline synthesis) may optimize reaction efficiency and yield . Characterization via IR, NMR, and HRMS is critical to confirm regioselectivity and purity .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the bromine substitution pattern and carboxylic acid proton environment.
- IR Spectroscopy : To verify the carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.
Comparative data from structurally similar compounds (e.g., 6-bromoquinoline-4-carboxylic acid) can aid interpretation .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Although specific safety data for this compound is limited, brominated heterocycles (e.g., quinoline derivatives) often require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : At room temperature in airtight containers, away from oxidizing agents .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 6-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, in 6-bromoquinoline-4-carboxylic acid, the bromine facilitates palladium-catalyzed coupling with boronic acids or amines to introduce aryl/heteroaryl groups. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize decarboxylation side reactions .
Q. What strategies address solubility challenges during derivatization?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) or mixtures with THF to enhance solubility.
- Protecting Groups : Temporarily protect the carboxylic acid as an ester (e.g., methyl ester) to reduce polarity.
- Microwave/Ultrasound Assistance : These methods improve reaction homogeneity and reduce aggregation .
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Systematic SAR Studies : Compare derivatives with varying substituents (e.g., halogen position, carboxylate modifications) to isolate structural contributions to activity.
- Data Normalization : Account for assay variability (e.g., cell line differences, concentration ranges) using standardized controls.
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, DSSTox) to identify consensus trends .
Q. What computational methods predict interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding modes with target proteins (e.g., kinases).
- DFT Calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity and binding affinity.
- MD Simulations : Assess stability of ligand-protein complexes over time. Validate predictions with in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
